molecular formula C17H25NO4 B12924411 tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

Cat. No.: B12924411
M. Wt: 307.4 g/mol
InChI Key: HDDFIVIENRCCQK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is a compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during chemical synthesis. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves the reaction of 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate involves the protection of amine groups. The tert-butoxycarbonyl (Boc) group is added to the amine under aqueous conditions using di-tert-butyl dicarbonate. This protection prevents the amine from participating in unwanted reactions during synthesis. The Boc group can be removed later using strong acids like trifluoroacetic acid, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is unique due to its specific structure, which provides stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate

InChI

InChI=1S/C17H25NO4/c1-16(2,3)21-14(19)13-9-7-12(8-10-13)11-18-15(20)22-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)

InChI Key

HDDFIVIENRCCQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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